molecular formula C13H10N2O2 B5980121 6-(furan-3-yl)-2-methyl-3H-quinazolin-4-one

6-(furan-3-yl)-2-methyl-3H-quinazolin-4-one

Cat. No.: B5980121
M. Wt: 226.23 g/mol
InChI Key: HBXBNLMKZWFIHV-UHFFFAOYSA-N
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Description

6-(furan-3-yl)-2-methyl-3H-quinazolin-4-one is a heterocyclic compound that contains both furan and quinazolinone moieties. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the furan ring imparts unique chemical properties, making it a valuable scaffold for the development of new pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(furan-3-yl)-2-methyl-3H-quinazolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with furan-3-carboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective and readily available starting materials, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(furan-3-yl)-2-methyl-3H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted furan derivatives, depending on the electrophile used.

Scientific Research Applications

6-(furan-3-yl)-2-methyl-3H-quinazolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-(furan-3-yl)-2-methyl-3H-quinazolin-4-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan ring can participate in π-π stacking interactions, while the quinazolinone moiety can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-(furan-2-yl)-2-methyl-3H-quinazolin-4-one: Similar structure but with the furan ring attached at the 2-position.

    6-(thiophen-3-yl)-2-methyl-3H-quinazolin-4-one: Contains a thiophene ring instead of a furan ring.

    6-(pyridin-3-yl)-2-methyl-3H-quinazolin-4-one: Contains a pyridine ring instead of a furan ring.

Uniqueness

6-(furan-3-yl)-2-methyl-3H-quinazolin-4-one is unique due to the specific positioning of the furan ring, which can influence its chemical reactivity and biological activity. The combination of the furan and quinazolinone moieties provides a versatile scaffold for the development of new compounds with diverse applications.

Properties

IUPAC Name

6-(furan-3-yl)-2-methyl-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-8-14-12-3-2-9(10-4-5-17-7-10)6-11(12)13(16)15-8/h2-7H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXBNLMKZWFIHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)C3=COC=C3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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